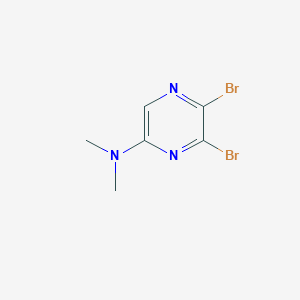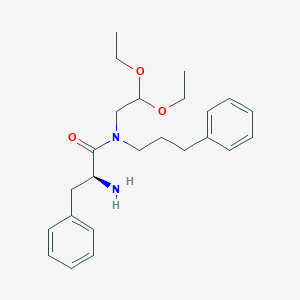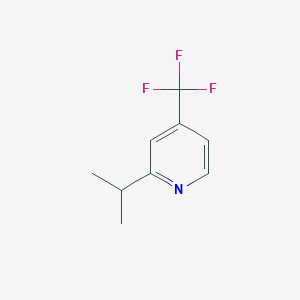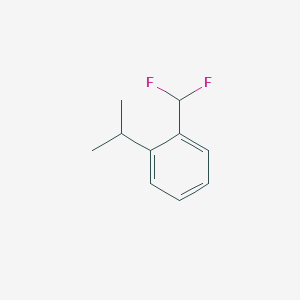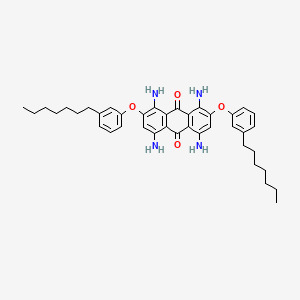
1,4,5,8-Tetraamino-2,7-bis(3-heptylphenoxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetraamino-2,7-bis(3-heptylphenoxy)anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound belongs to the anthraquinone family, which is characterized by a three-ring aromatic structure with two ketone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-heptylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivatives. One common method includes the following steps:
Nitration: Anthraquinone is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Phenoxylation: The amino-anthraquinone intermediate is reacted with 3-heptylphenol in the presence of a base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
化学反応の分析
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(3-heptylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
1,4,5,8-Tetraamino-2,7-bis(3-heptylphenoxy)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and dyes.
作用機序
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-heptylphenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s amino and phenoxy groups enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, contributing to its biological effects.
類似化合物との比較
Similar Compounds
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with different phenoxy groups.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Contains hydroxyl groups instead of phenoxy groups.
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(3-heptylphenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern and the presence of heptyl groups, which enhance its lipophilicity and potential interactions with biological membranes. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
特性
CAS番号 |
88600-76-4 |
|---|---|
分子式 |
C40H48N4O4 |
分子量 |
648.8 g/mol |
IUPAC名 |
1,4,5,8-tetraamino-2,7-bis(3-heptylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C40H48N4O4/c1-3-5-7-9-11-15-25-17-13-19-27(21-25)47-31-23-29(41)33-35(37(31)43)40(46)36-34(39(33)45)30(42)24-32(38(36)44)48-28-20-14-18-26(22-28)16-12-10-8-6-4-2/h13-14,17-24H,3-12,15-16,41-44H2,1-2H3 |
InChIキー |
CFZIFCRXJIEKLI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC(=C5)CCCCCCC)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


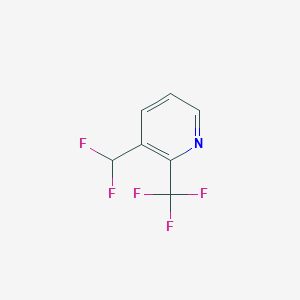
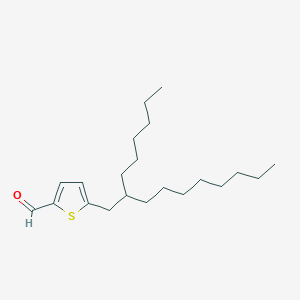

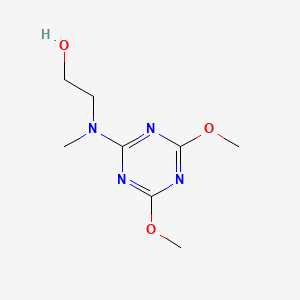
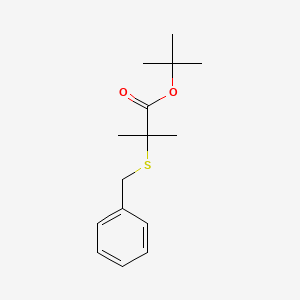

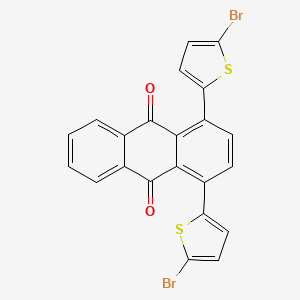


![2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile](/img/structure/B15249299.png)
